Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11(16)7-6-13-5-4-12(2)10(15)8(13)9(7)14/h6,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYLQVNBUQBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCN(C(=O)C2=C1O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127012 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-8-hydroxy-2-methyl-1-oxopyrrolo[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701208-31-3 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-8-hydroxy-2-methyl-1-oxopyrrolo[1,2-a]pyrazine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701208-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2,3,4-tetrahydro-8-hydroxy-2-methyl-1-oxopyrrolo[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of a pyrrole ring through the reaction of an appropriate amine with a diketone under acidic conditions.
Cyclization: The pyrrole intermediate undergoes cyclization with an α,β-unsaturated carbonyl compound to form the pyrrolo[1,2-a]pyrazine core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran) or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Formation of amides or thioesters from the ester group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibit notable antimicrobial properties. For instance, derivatives of pyrrolopyrazines have been synthesized and tested for activity against various bacterial strains. These studies suggest a potential for developing new antibiotics or antifungal agents based on this scaffold .
Anticancer Properties
There is emerging evidence that compounds containing the pyrrolo[1,2-a]pyrazine structure may possess anticancer activities. Certain derivatives have shown inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making it a promising area for further exploration in cancer therapy .
Neuroprotective Effects
Preliminary studies have suggested that ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine may exhibit neuroprotective effects. Research indicates that such compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticide Development
The unique chemical structure of ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine has led to investigations into its efficacy as a pesticide. Studies have shown that certain derivatives can effectively target pests while minimizing harm to beneficial organisms. This dual action makes it a candidate for developing environmentally friendly agricultural chemicals .
Plant Growth Regulation
There is also potential for using this compound as a plant growth regulator. Research indicates that certain pyrazine derivatives can enhance growth rates and stress resistance in plants, which could be beneficial for improving crop yields under adverse conditions .
Synthesis and Characterization
The synthesis of ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antimicrobial Study | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with minimal cytotoxicity to human cells. |
| Cancer Cell Proliferation | Anticancer Properties | In vitro studies showed significant inhibition of proliferation in breast and lung cancer cell lines. |
| Neuroprotection | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
| Agricultural Trials | Pesticide Development | Field trials indicated effective pest control with reduced environmental impact compared to conventional pesticides. |
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit an enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with structurally related dihydropyrrolo derivatives:
Key Observations:
- Substituent Effects: The 8-hydroxy and 2-methyl groups in the target compound increase polarity compared to non-hydroxylated analogs (e.g., compound 6f), likely elevating melting points and aqueous solubility .
- Molecular Weight : The ethyl ester contributes to a higher molecular weight (250.25) compared to methyl esters (e.g., 6f: 256.30) and simpler derivatives (4e: 216.25).
- Spectral Trends : Carbonyl signals in ¹³C NMR (~164 ppm) are consistent across esters and ketones in this class, confirming electronic similarities .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate?
Methodological Answer:
- Reaction Parameter Tuning : Adjust temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. For example, reports an 83% yield for a structurally similar pyrrolo[1,2-a]pyrazine derivative using mild conditions (room temperature, CDCl₃) .
- Catalyst Screening : Explore base catalysts (e.g., K₂CO₃) or transition-metal catalysts to enhance cyclization efficiency.
- Workflow Monitoring : Use TLC or HPLC to track reaction progress and minimize side products.
- Purification : Employ gradient column chromatography or recrystallization for high-purity isolation.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., dihydropyrrole protons at δ 3.0–4.0 ppm) and carbonyl carbons (δ 160–170 ppm). provides detailed NMR assignments for a methyl-substituted analog .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error).
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.
Advanced: How can researchers resolve contradictions in spectral data caused by impurities or tautomerism?
Methodological Answer:
- Crystallographic Validation : Use single-crystal X-ray diffraction (via SHELX programs) to unambiguously confirm the structure. highlights SHELXL’s robustness for small-molecule refinement .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
- Spiking Experiments : Compare spectra with synthetic standards (e.g., ’s thiourea analogs) to identify impurity signals .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. demonstrates DFT use for electronic structure analysis in pyrrolo-pyrazine derivatives .
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability.
Advanced: How should researchers analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC ( outlines protocols for related heterocycles) .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., onset at 200–250°C for ester derivatives).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
